Acifluorfen

Übersicht

Beschreibung

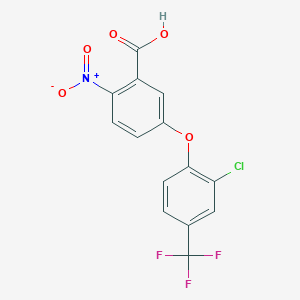

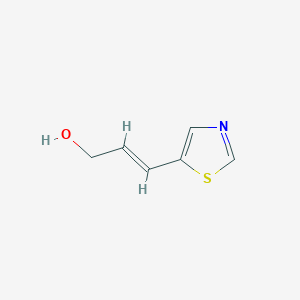

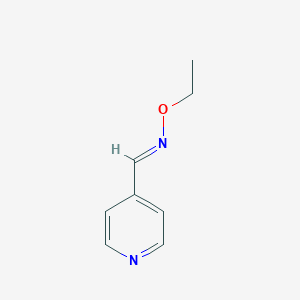

Acifluorfen ist eine organische Verbindung, die hauptsächlich als Herbizid verwendet wird. Ihre chemische Bezeichnung lautet 5-[2-Chlor-4-(Trifluormethyl)phenoxy]-2-Nitrobenzoesäure . This compound wirkt, indem es das Enzym Protoporphyrinogen-Oxidase hemmt, das für die Chlorophyllsynthese essentiell ist . Diese Verbindung ist besonders wirksam gegen breitblättrige Unkräuter und Gräser und wird häufig in landwirtschaftlichen Feldfrüchten wie Soja, Erdnüssen, Erbsen und Reis verwendet .

Herstellungsmethoden

Die Synthese von this compound beinhaltet eine Ullmann-Kondensation zwischen 2-Chlor-4-Trifluormethylphenol und 2-Nitro-5-Fluorbenzonitril . Industrielle Produktionsmethoden verwenden oft eine Niedrigtemperatur-Nitrierungsmethode, um die selektive Wettbewerbsfähigkeit des Zielprodukts zu verbessern und Nebenprodukte zu hemmen . Diese Methode beinhaltet die langsame Freisetzung von Nitrierungs-Ionen, um eine reibungslose Reaktion sicherzustellen und den Gehalt an this compound als Zwischenprodukt zu verbessern .

Wissenschaftliche Forschungsanwendungen

Acifluorfen has several scientific research applications, including:

Chemistry: Used as a model compound in studying herbicide mechanisms and developing new herbicidal agents.

Medicine: Explored for its potential use in developing new drugs due to its unique chemical properties.

Industry: Utilized in the agricultural industry for controlling broadleaf weeds and grasses.

Wirkmechanismus

Target of Action

Acifluorfen primarily targets the enzyme protoporphyrinogen oxidase . This enzyme plays a crucial role in the biosynthesis of chlorophyll, which is essential for photosynthesis in plants .

Mode of Action

This compound acts by inhibiting the activity of protoporphyrinogen oxidase . This inhibition disrupts the normal process of chlorophyll synthesis . As a result, the plant cannot carry out photosynthesis effectively, leading to its eventual death .

Biochemische Analyse

Biochemical Properties

The biochemical reactions involving Acifluorfen are primarily catalyzed by enzymes such as esterases and nitroreductases . For instance, an enantioselective esterase from Brevundimonas sp. LY-2, named LacH, can catalyze the hydrolysis of lactofen to form this compound . Similarly, a nitroreductase DnrA from Bacillus sp. Za can transform the nitro group of diphenyl ether herbicides, including this compound .

Cellular Effects

The cellular effects of this compound are primarily related to its interactions with various enzymes. For example, the overexpression of the plastidic isoform of protoporphyrinogen oxidase confers resistance to this compound

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with enzymes. For instance, LacH and DnrA can bind to this compound and catalyze biochemical reactions . Molecular docking studies have revealed the mechanisms of these interactions .

Temporal Effects in Laboratory Settings

It is known that the activity of LacH, an enzyme that interacts with this compound, is optimal at a neutral pH and a temperature of 40°C .

Metabolic Pathways

This compound is involved in metabolic pathways catalyzed by enzymes such as LacH and DnrA . These enzymes interact with this compound and catalyze its transformation, potentially affecting metabolic flux or metabolite levels.

Vorbereitungsmethoden

The synthesis of acifluorfen involves an Ullmann condensation between 2-chloro-4-trifluoromethylphenol and 2-nitro-5-fluorobenzonitrile . Industrial production methods often employ a low-temperature nitration mode to enhance the selective competitive power of the target product and inhibit by-products . This method involves slowly releasing nitre milling ions to ensure a smooth reaction and improve the content of intermediate this compound .

Analyse Chemischer Reaktionen

Acifluorfen unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, was zur Bildung verschiedener Produkte führt, abhängig von den Bedingungen und Reagenzien, die verwendet werden.

Reduktion: Reduktionsreaktionen können this compound in weniger oxidierte Formen umwandeln.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Als Modellverbindung bei der Untersuchung von Herbizidmechanismen und der Entwicklung neuer Herbizide verwendet.

Medizin: Aufgrund seiner einzigartigen chemischen Eigenschaften wird es auf sein potenzielles Einsatzgebiet bei der Entwicklung neuer Medikamente untersucht.

Industrie: Wird in der Landwirtschaft zur Bekämpfung von breitblättrigen Unkräutern und Gräsern eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es das Enzym Protoporphyrinogen-Oxidase hemmt . Diese Hemmung stört die Synthese von Chlorophyll, was zur Anhäufung von Protoporphyrin IX führt, das oxidative Schäden an Zellmembranen verursacht und letztendlich zum Tod der Pflanze führt . Die molekularen Ziele und Pfade, die an diesem Prozess beteiligt sind, umfassen das Protoporphyrinogen-Oxidase-Enzym und den Chlorophyllsyntheseweg .

Vergleich Mit ähnlichen Verbindungen

Acifluorfen gehört zur Gruppe der Diphenylether-Herbizide, zu denen Verbindungen wie Lactofen, Oxyfluorfen, Nitrofen und Fomesafen gehören . Diese Verbindungen teilen einen ähnlichen Wirkmechanismus, unterscheiden sich jedoch in ihrer chemischen Struktur und ihren spezifischen Anwendungen. This compound ist einzigartig aufgrund seiner hohen Wirksamkeit gegen ein breites Spektrum von Unkräutern und seines Sicherheitsprofils für Sojabohnen .

Ähnliche Verbindungen umfassen:

- Lactofen

- Oxyfluorfen

- Nitrofen

- Fomesafen

Jede dieser Verbindungen hat ihre eigenen einzigartigen Eigenschaften und Anwendungen, die sie für verschiedene landwirtschaftliche und Forschungszwecke geeignet machen .

Eigenschaften

IUPAC Name |

5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClF3NO5/c15-10-5-7(14(16,17)18)1-4-12(10)24-8-2-3-11(19(22)23)9(6-8)13(20)21/h1-6H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFNQYOELLVIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClF3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62476-59-9 (hydrochloride salt) | |

| Record name | Acifluorfen [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050594666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0020022 | |

| Record name | Acifluorfen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acifluorfen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>54.2 [ug/mL] (The mean of the results at pH 7.4), 0.12 mg/mL at 25 °C | |

| Record name | SID47193733 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Acifluorfen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

50594-66-6 | |

| Record name | Acifluorfen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50594-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acifluorfen [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050594666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acifluorfen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07338 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzoic acid, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acifluorfen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACIFLUORFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI60IB203A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acifluorfen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

240 °C | |

| Record name | Acifluorfen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-[2-(2-propynyl)cyclohexyl]-(9CI)](/img/structure/B165710.png)

![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B165721.png)

![4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride](/img/structure/B165730.png)